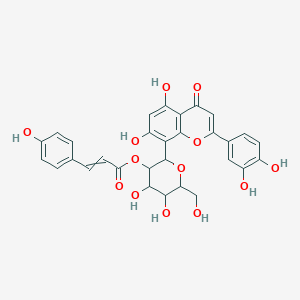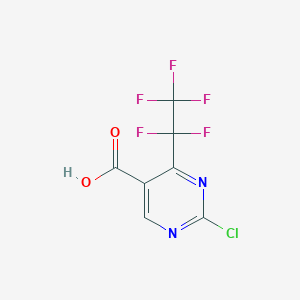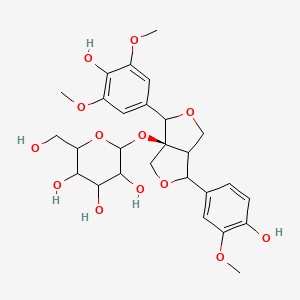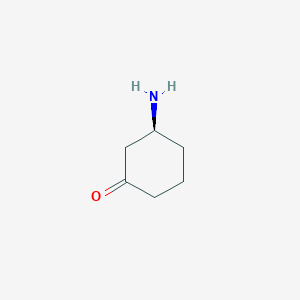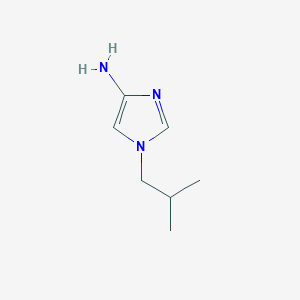
1-(2-methylpropyl)-1H-imidazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylpropyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the imidazole ring
准备方法
The synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with 2-methylpropyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the reductive amination of 4-imidazolecarboxaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
化学反应分析
1-(2-methylpropyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2-methylpropyl)-1H-imidazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to modulate biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-(2-methylpropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
1-(2-methylpropyl)-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-(2-methylpropyl)-1H-imidazole: Lacks the amine group at position 4, resulting in different chemical reactivity and biological activity.
1-(2-methylpropyl)-1H-imidazol-4-ol:
1-(2-methylpropyl)-1H-imidazol-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)imidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)3-10-4-7(8)9-5-10/h4-6H,3,8H2,1-2H3 |
InChI 键 |
VYBQFUYGAVPEDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)

![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
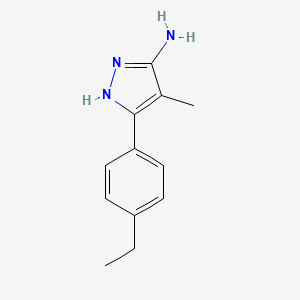
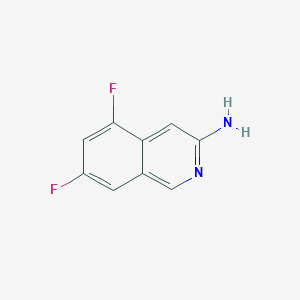

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
